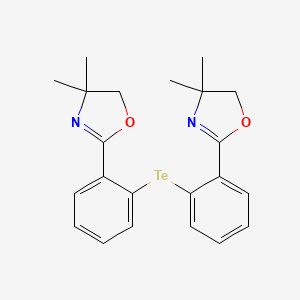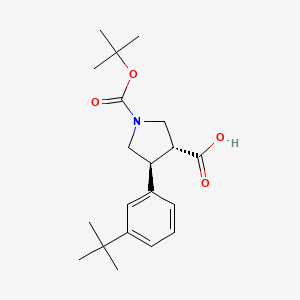
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclobutyl and nitrophenyl groups.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Nitration: The nitrophenyl group is typically introduced through nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
4-Cyclobutyl-1-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Cyclobutyl-1-(4-aminophenyl)-1H-pyrazole: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
4-Cyclobutyl-1-(4-methoxyphenyl)-1H-pyrazole: The methoxy group introduces different electronic effects compared to the nitro group.
Uniqueness
4-Cyclobutyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both a cyclobutyl group and a nitrophenyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
90253-24-0 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
4-cyclobutyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-4-12(5-7-13)15-9-11(8-14-15)10-2-1-3-10/h4-10H,1-3H2 |
InChIキー |
CXGOXDNWZQCDCE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
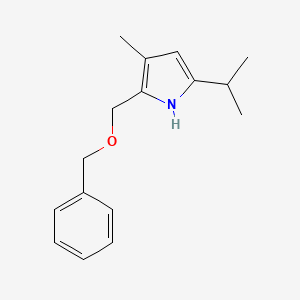
![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)

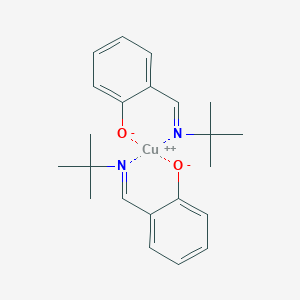

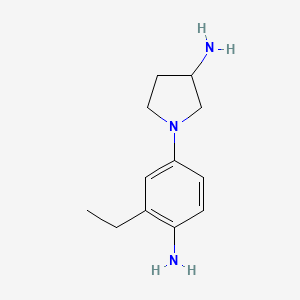
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
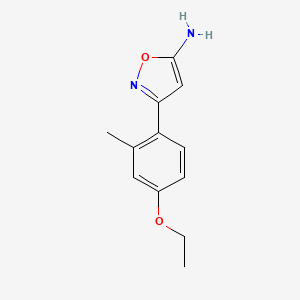
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
